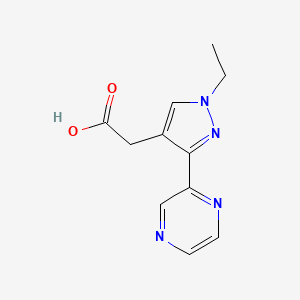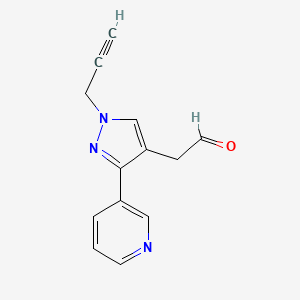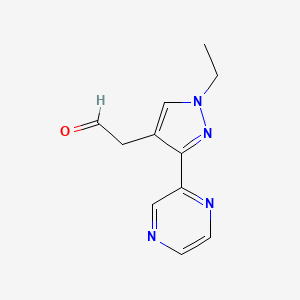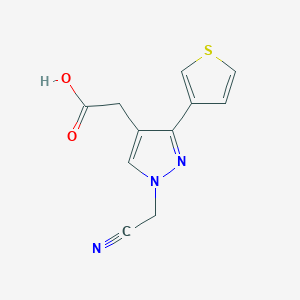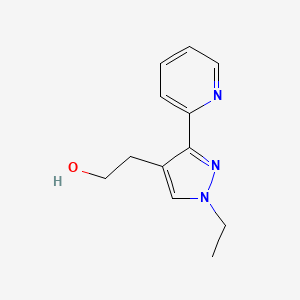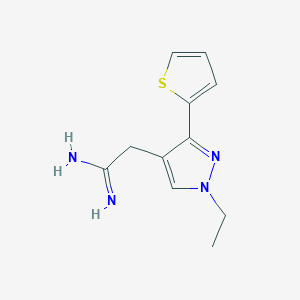
2-(1-etil-3-(tiofen-2-il)-1H-pirazol-4-il)acetimidamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Semiconductores orgánicos
Los derivados del tiofeno son fundamentales en el desarrollo de semiconductores orgánicos. Su capacidad para conducir la electricidad los hace adecuados para su uso en transistores de efecto de campo orgánicos (OFET) y diodos emisores de luz orgánicos (OLED) . La estructura específica de “2-(1-etil-3-(tiofen-2-il)-1H-pirazol-4-il)acetimidamida” podría potencialmente optimizarse para su uso en estas aplicaciones, contribuyendo al avance de dispositivos electrónicos flexibles y ligeros.
Inhibidores de la corrosión
En la química industrial, los derivados del tiofeno sirven como inhibidores de la corrosión . Protegen los metales de la corrosión, especialmente en entornos agresivos. El compuesto en cuestión podría investigarse por su eficacia en la protección de diversos metales, lo que podría conducir al desarrollo de nuevos inhibidores de la corrosión más efectivos.
Propiedades farmacológicas
Las moléculas basadas en tiofeno exhiben una gama de propiedades farmacológicas. Se han estudiado por sus efectos anticancerígenos, antiinflamatorios, antimicrobianos y antihipertensivos . La estructura única de “this compound” podría ofrecer nuevas vías para el desarrollo de fármacos, especialmente en el tratamiento de tipos específicos de cáncer o infecciones bacterianas.
Ciencia de materiales
Los derivados del tiofeno encuentran una aplicación amplia en la ciencia de materiales. Se utilizan en la fabricación de materiales de alto rendimiento debido a su estabilidad térmica y propiedades electrónicas . Este compuesto podría explorarse para crear nuevos materiales con propiedades mejoradas para diversas aplicaciones industriales.
Intermediarios de síntesis orgánica
En la síntesis orgánica, los derivados del tiofeno actúan como intermediarios. Están involucrados en varias vías sintéticas para crear moléculas complejas . El compuesto en cuestión podría ser un intermediario clave en la síntesis de nuevos compuestos orgánicos con aplicaciones potenciales en química medicinal y ciencia de materiales.
Química de coordinación
Los derivados del tiofeno también son importantes en la química de coordinación. Pueden formar complejos con metales, que son útiles en catálisis y en la síntesis de marcos metal-orgánicos (MOF) . La investigación sobre cómo interactúa “this compound” con los metales podría conducir al descubrimiento de nuevos catalizadores o MOF con propiedades únicas.
Bloqueadores de canales de sodio dependientes de voltaje
Se sabe que algunos derivados del tiofeno actúan como bloqueadores de canales de sodio dependientes de voltaje y se utilizan como anestésicos dentales . Investigar la bioactividad de este compuesto podría revelar su potencial como anestésico local o en el tratamiento de afecciones asociadas con canales de sodio disfuncionales.
Agentes antiateroscleróticos
Los compuestos de tiofeno se han identificado por sus propiedades antiateroscleróticas . El compuesto “this compound” podría estudiarse por su eficacia en la prevención o el tratamiento de la aterosclerosis, lo que podría tener implicaciones significativas para la salud cardiovascular.
Mecanismo De Acción
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . They have been reported to show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level depending on their specific structures .
Análisis Bioquímico
Biochemical Properties
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The pyrazole ring in the compound may enhance its binding affinity to specific enzymes, leading to enzyme inhibition or activation. These interactions can modulate biochemical pathways, making 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide a valuable tool in biochemical research.
Cellular Effects
The effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to affect cell proliferation and apoptosis, which are critical processes in cancer research . The presence of the pyrazole ring may further enhance these effects by interacting with specific cellular targets, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo various degradation pathways, affecting their bioavailability and activity . Understanding these temporal effects is essential for optimizing the use of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization . Studies in animal models are crucial for determining the safe and effective dosage range of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide.
Metabolic Pathways
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiophene derivatives are known to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Understanding the metabolic pathways of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is essential for predicting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide.
Subcellular Localization
The subcellular localization of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-15-7-8(6-10(12)13)11(14-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWSCJYQRPMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





